BuB2 is classified as a protein involved in cell cycle regulation, specifically within the category of checkpoint proteins. It is predominantly found in yeast, particularly Saccharomyces cerevisiae, where it was first identified. The protein is conserved across various species, indicating its fundamental role in cellular processes. In humans, homologs of BuB2 are implicated in cancer biology, as mutations or dysregulation of these proteins can lead to chromosomal instability and tumorigenesis.
The synthesis of BuB2 can be studied using various molecular biology techniques. One common method involves the use of recombinant DNA technology to express BuB2 in host cells. The gene encoding BuB2 is cloned into an expression vector, which is then introduced into a suitable host organism (often E. coli or yeast).
These methods allow researchers to obtain sufficient quantities of BuB2 for functional studies and structural analysis.
The molecular structure of BuB2 has been characterized through various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein typically exhibits a multi-domain architecture that facilitates its interaction with other spindle checkpoint proteins.
BuB2 participates in several biochemical reactions that are critical for its function in the spindle assembly checkpoint:
These reactions are vital for maintaining genomic stability during cell division.
The mechanism of action of BuB2 involves its role as a signaling molecule within the spindle assembly checkpoint:
BuB2 exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism spectroscopy can be employed to assess its secondary structure content and thermal stability.
BuB2 has significant applications in various fields of biological research:
Bub2 was first identified in Saccharomyces cerevisiae through genetic screens for mutants defective in spindle checkpoint function. Early studies in the 1990s revealed that yeast cells lacking Bub2 failed to arrest in mitosis when exposed to microtubule-destabilizing agents like benomyl, leading to premature anaphase onset and chromosome missegregation. The gene was mapped to chromosome XIII (locus YMR055C) and named BUB2 for "Budding Uninhibited by Benzimidazole" [5] [7].
In 1995, Richardson and Zon discovered that Bub2 shared a conserved TBC (Tre-2/Bub2/Cdc16) domain with the human Tre-2 oncogene and fission yeast Cdc16, establishing the TBC domain as a defining feature of a new protein family. This domain was later shown to encode GAP activity for Rab GTPases, though Bub2’s primary mitotic role targets Tem1 GTPase. Alternate aliases like PAC7 (Polarity Aberration in Cyclin 7) reflect its role in cytoskeletal polarity, while systematic names (e.g., YMR055C) denote its genomic locus [1] [7] [8].
Key nomenclature milestones include:
Table 1: Bub2 Nomenclature Across Species
Organism | Systematic Name | Aliases | Functional Domains |
---|---|---|---|
S. cerevisiae | YMR055C | Bub2, Pac7 | TBC domain |
H. sapiens | N/A | TBC1D7 (ortholog) | TBC domain, LysM |
S. pombe | SPBC19C2.04 | Cdc16 | TBC domain |
Bub2 exhibits remarkable evolutionary conservation from yeast to mammals, though its sequence and functional roles have diversified. Comparative genomics reveals that the TBC domain is present in the last eukaryotic common ancestor (LECA), with at least 10 ancestral TBC subfamilies. Bub2 orthologs are retained in fungi, animals, and protists but absent in plants, suggesting lineage-specific losses [2] [4] [6].
Conservation patterns include:
Table 2: Evolutionary Conservation of Bub2 and Rab/TBC Ratios
Organismal Group | Representative Species | Rab Genes | TBC Genes | Rab/TBC Ratio |
---|---|---|---|---|
Opisthokonta | Homo sapiens | 60 | 44 | 1.36 |
Opisthokonta | Saccharomyces cerevisiae | 11 | 9 | 1.22 |
SAR Clade | Tetrahymena thermophila | 38 | 18 | 2.11 |
Excavata | Naegleria gruberi | 55 | 15 | 3.67 |
Bub2 safeguards genomic stability through three interconnected mechanisms: spindle checkpoint signaling, cytokinesis regulation, and DNA damage repair.
Bub2 operates in the Bub2-dependent pathway of the SAC, which senses spindle misorientation rather than kinetochore attachment. As a GAP for the small GTPase Tem1, Bub2 forms a complex with Bfa1 to inhibit the mitotic exit network (MEN) until spindle alignment is achieved. Key mechanistic steps include:
Bub2 directly regulates actomyosin ring contraction during cytokinesis via MEN signaling. Live imaging of bub2Δ yeast reveals a 27% faster myosin contraction rate (0.23 μm/min vs. 0.16 μm/min in wild-type), leading to aberrant septation. This acceleration stems from premature Tem1 activation, which:
Bub2 promotes DNA double-strand break (DSB) repair through nonhomologous end joining (NHEJ). In yeast, bub2Δ strains show reduced NHEJ efficiency, while Bub1/Bub2 localize near DSBs and phosphorylate Rad53 and H2A. Conserved roles exist in mammals:
Table 3: Bub2 Functions in Genomic Stability
Function | Molecular Mechanism | Key Interactors | Phenotype of Loss |
---|---|---|---|
SAC Signaling | GAP for Tem1 GTPase | Bfa1, Tem1, Kin4 | Premature anaphase, aneuploidy |
Cytokinesis | MEN-dependent Cdc14 activation | Cdc15, Mob1 | Accelerated actomyosin contraction |
DNA Repair | NHEJ promotion via 53BP1/Bub1 | Rad53, ATM | Reduced DSB repair, radiosensitivity |
Concluding Remarks
Bub2 exemplifies the evolutionary sophistication of cell cycle control, bridging ancient TBC domain functions with lineage-specific adaptations. Its dual roles in mitotic exit and DNA repair underscore a unifying theme: spatial and temporal coordination of cellular events to prevent genomic instability. Future studies should resolve structural details of Bub2-Tem1 interactions and explore therapeutic targeting in cancers with compromised SAC function.
CAS No.: 112484-85-2
CAS No.: 10606-14-1